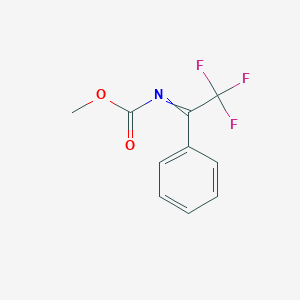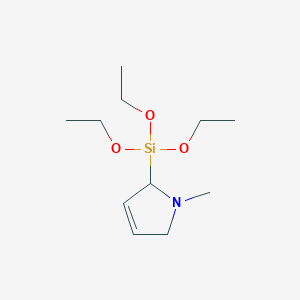
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, an ethyl chain, and a dimethoxyanthracene sulfonate moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of ethylbenzene to introduce the nitro group, followed by sulfonation and subsequent coupling with 9,10-dimethoxyanthracene. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anthracene derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving electron transfer mechanisms.
Biology: Investigated for its potential biological activities, including antihistaminic properties.
Medicine: Explored for its potential therapeutic effects and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate involves its ability to participate in photoinduced electron transfer reactions. The compound can absorb light and enter an excited state, facilitating electron transfer to various acceptors. This property is particularly useful in photochemical applications and the study of reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-9,10-dimethoxyanthracene: Known for its use as a photosensitizer and its antihistaminic activity.
4-Nitrophenylethyl sulfonate: Shares the nitrophenyl and sulfonate groups but lacks the anthracene moiety.
Uniqueness
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to its combination of functional groups, which confer distinct photochemical and electronic properties. This makes it particularly valuable in research areas requiring specific light-absorbing and electron-transfer characteristics .
Properties
CAS No. |
137626-75-6 |
|---|---|
Molecular Formula |
C24H21NO7S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21NO7S/c1-30-23-19-5-3-4-6-20(19)24(31-2)22-15-18(11-12-21(22)23)33(28,29)32-14-13-16-7-9-17(10-8-16)25(26)27/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
IZCXATGKPFWZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)


![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

